molecular formula C16H13ClO4 B5744810 4-acetylphenyl (2-chlorophenoxy)acetate

4-acetylphenyl (2-chlorophenoxy)acetate

Cat. No.: B5744810
M. Wt: 304.72 g/mol
InChI Key: XCVRUDXXOGYDQR-UHFFFAOYSA-N
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Description

4-Acetylphenyl (2-chlorophenoxy)acetate is an ester derivative characterized by a 2-chlorophenoxy group linked to an acetate moiety, which is further substituted with a 4-acetylphenyl group. Its synthesis typically involves nucleophilic aromatic substitution followed by esterification, as demonstrated in the preparation of structurally related 2-(2-chlorophenoxy) benzoic acid derivatives . The acetyl group at the para position of the phenyl ring may enhance molecular rigidity or influence electronic properties, making it a candidate for conformational studies and bioactivity optimization, as seen in benzodiazepine analog research .

Properties

IUPAC Name

(4-acetylphenyl) 2-(2-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-11(18)12-6-8-13(9-7-12)21-16(19)10-20-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVRUDXXOGYDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetylphenyl (2-chlorophenoxy)acetate typically involves the esterification of 4-acetylphenol with 2-chlorophenoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-acetylphenyl (2-chlorophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-acetylphenyl (2-chlorophenoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-acetylphenyl (2-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

a) Chlorophenyl Phenoxyacetates

  • (4-Chlorophenyl) 2-(4-Chlorophenoxy)Acetate (CAS 62095-40-3): Structure: Features dual chlorophenyl groups (4-Cl on both phenyl rings). Molecular Weight: 297.13 g/mol (vs. ~285.68 g/mol for 4-acetylphenyl variant). Applications: Used in bulk chemical synthesis, with handling precautions similar to other chlorinated esters .
  • (4-Chlorophenyl) 2-(3-Methylphenoxy)Acetate (CAS 62095-42-5): Structure: Substituted with a 3-methylphenoxy group instead of 2-chlorophenoxy. Impact: Methyl groups increase lipophilicity but reduce electrophilic character, affecting solubility and metabolic stability .

b) Alkyl Chain-Modified Esters

  • 2-Ethylhexyl(2,4-Dichlorophenoxy)Acetate (CAS 1928-43-4): Structure: Incorporates a branched 2-ethylhexyl ester chain. Physical Properties: Liquid at room temperature (MP: -37°C), contrasting with the solid state of 4-acetylphenyl derivatives. Applications: Primarily used as a pesticide intermediate due to its volatility and stability .

c) Functional Group Variants

  • Ethyl 2-(4-Chlorophenoxy)Acetoacetate (CAS 10263-19-1): Structure: Contains an acetoacetate group (β-ketoester) instead of a simple acetate. Reactivity: The β-keto group enables keto-enol tautomerism, facilitating chelation or further derivatization, unlike 4-acetylphenyl esters .
  • Ethyl 2-(4-Chloro-2-Cyanophenoxy)Acetate (CAS 401631-70-7): Structure: Features a cyano substituent on the phenoxy ring. Applications: Used in research as a precursor for heterocyclic compounds, leveraging the cyano group’s electron-withdrawing properties .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
4-Acetylphenyl (2-Chlorophenoxy)Acetate* C₁₆H₁₃ClO₄ ~304.73 Solid (assumed) Acetyl, Chlorophenoxy, Ester
(4-Chlorophenyl) 2-(4-Chlorophenoxy)Acetate C₁₄H₁₀Cl₂O₃ 297.13 Solid Dual Cl, Ester
2-Ethylhexyl(2,4-Dichlorophenoxy)Acetate C₁₆H₂₂Cl₂O₃ 333.25 Liquid Branched alkyl, Dichlorophenoxy
Ethyl 2-(4-Chlorophenoxy)Acetoacetate C₁₂H₁₃ClO₄ 256.68 Liquid β-Ketoester, Chlorophenoxy

*Note: Exact data for this compound inferred from analogs .

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